![molecular formula C7H11NO2 B15109653 2-Azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B15109653.png)
2-Azabicyclo[4.1.0]heptane-1-carboxylic acid
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Overview
Description
2-Azabicyclo[4.1.0]heptane-1-carboxylic acid is a bicyclic compound with the molecular formula C7H11NO2 This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azabicyclo[4.1.0]heptane-1-carboxylic acid can be achieved through several methods. One common approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis typically involves standard organic synthesis techniques, including the use of palladium catalysts and controlled reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Azabicyclo[4.1.0]heptane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution: Palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes.
Common Reagents and Conditions:
Oxidation: Radical initiators and mild conditions are typically used for the oxidation reactions.
Substitution: Palladium catalysts and cyclopentenes are commonly used in substitution reactions.
Major Products:
Oxidation: Functionalized azabicyclo[4.1.0]heptane-2,4,5-triones.
Substitution: Oxygenated 2-azabicyclo[2.2.1]heptanes.
Scientific Research Applications
Scientific Research Applications
- Chemistry: In organic chemistry, 2-Azabicyclo[4.1.0]heptane-1-carboxylic acid serves as a crucial building block for synthesizing complex molecules and developing new synthetic methodologies. Its derivatives are used in oxidative cyclopropanation reactions . For example, it is used in the synthesis of three bicyclic β-amino acids, which are analogues of nipecotic acid .
- Biology: These compounds are valuable in biological research for studying the effects of bicyclic amines on biological systems and understanding the behavior of similar structures in biological environments. They are also used to study enzyme interactions and protein-ligand binding.
- Medicine: In medicinal chemistry, this compound is investigated for potential therapeutic applications. Its structural features may impart unique pharmacological properties, making it a candidate for drug development. Derivatives of azabicyclo compounds can act on various biological pathways, potentially influencing neuropharmacology and other therapeutic areas. For instance, they can treat depression and anxiety disorders .
- Industry: In the industrial sector, this compound can be used to produce pharmaceuticals, agrochemicals, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Properties
The properties of Ethyl 2-azabicyclo[4.1.0]heptane-1-carboxylate include:
- Solubility: Soluble in organic solvents
- Appearance: White crystalline solid
- Stability: Stable under standard conditions
- Reactivity: Reacts with strong oxidizers
These properties are crucial for understanding how the compound behaves under different conditions and how it can be utilized effectively in research and applications.
Interaction Studies
Mechanism of Action
The mechanism of action of 2-Azabicyclo[4.1.0]heptane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to engage in unique interactions with enzymes and receptors, potentially leading to various biological effects. detailed studies on its exact mechanism of action are still ongoing .
Comparison with Similar Compounds
3-Azabicyclo[3.1.1]heptanes: These compounds are structurally similar and have been evaluated for their properties as saturated isosteres.
tert-Butyl 7-oxa-3-aza-bicyclo[4.1.0]heptane-3-carboxylate: Another bicyclic compound with similar structural features.
Uniqueness: 2-Azabicyclo[4.1.0]heptane-1-carboxylic acid is unique due to its specific bicyclic structure that includes a nitrogen atom, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Biological Activity
2-Azabicyclo[4.1.0]heptane-1-carboxylic acid, also known as (1S,6R)-2-azabicyclo[4.1.0]heptane-1-carboxylic acid, is a bicyclic compound featuring a nitrogen atom in its structure. This compound has garnered attention due to its unique chemical properties and significant biological activities, particularly in medicinal chemistry and drug development.
- Molecular Formula: C7H11NO2
- Molecular Weight: 141.17 g/mol
- IUPAC Name: this compound
- CAS Number: 1628776-46-4
The compound's bicyclic framework allows it to interact with various biological targets, including enzymes and receptors, making it relevant in biochemical research.
The mechanism of action for this compound involves its ability to bind to specific molecular targets:
- Enzyme Interactions: The compound's structure enables it to fit into binding sites on enzymes, modulating their activity and potentially influencing metabolic pathways.
- Receptor Binding: It has been noted for its potential roles in neurotransmitter systems, possibly interacting with serotonin and dopamine receptors, which are crucial in neurological functions.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antidepressant Effects: Some studies suggest that derivatives of this compound may act as monoamine reuptake inhibitors, indicating potential applications in treating depression and anxiety disorders .
- Neuropharmacological Applications: The compound's structural properties make it a candidate for studying receptor interactions, contributing to advancements in understanding neuropharmacology .
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
-
Enzyme Interaction Studies:
- A study demonstrated that the compound could inhibit specific enzymes involved in neurotransmitter metabolism, suggesting its potential role as a therapeutic agent in neurological disorders .
- Binding Affinity Assessments:
- Therapeutic Applications:
Comparative Analysis with Similar Compounds
The following table summarizes structural similarities and unique features of compounds related to this compound:
Compound Name | Structure Type | Unique Features |
---|---|---|
3-Azabicyclo[4.1.0]heptane-1-carboxylic acid | Bicyclic | Different nitrogen positioning affecting reactivity |
2-Azabicyclo[3.3.0]octane-1-carboxylic acid | Bicyclic | Larger ring size leading to different steric effects |
2-Azabicyclo[5.3.0]decan-1-carboxylic acid | Bicyclic | Increased complexity and potential for diverse interactions |
Properties
Molecular Formula |
C7H11NO2 |
---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
2-azabicyclo[4.1.0]heptane-1-carboxylic acid |
InChI |
InChI=1S/C7H11NO2/c9-6(10)7-4-5(7)2-1-3-8-7/h5,8H,1-4H2,(H,9,10) |
InChI Key |
CTEJCUWWERYECB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC2(NC1)C(=O)O |
Origin of Product |
United States |
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